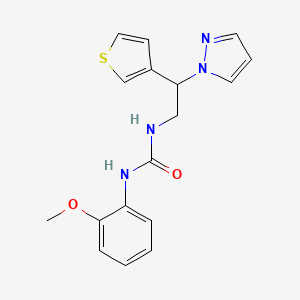
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-methoxyphenyl)urea is a useful research compound. Its molecular formula is C17H18N4O2S and its molecular weight is 342.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-methoxyphenyl)urea is a complex organic compound that integrates multiple heterocyclic structures, specifically a pyrazole ring, a thiophene moiety, and a methoxyphenyl group. This unique structural arrangement positions it as a promising candidate in medicinal chemistry, particularly for its potential biological activities.
Chemical Structure and Properties
The molecular formula of this compound is C${15}$H${16}$N${4}$O${2}$S, with a molecular weight of approximately 304.38 g/mol. The compound features a urea functional group that is known to facilitate interactions with biological receptors through hydrogen bonding.
Biological Activities
Research indicates that compounds containing pyrazole and thiophene moieties exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Studies have shown that similar compounds can effectively inhibit the growth of various bacterial strains. For instance, derivatives of pyrazole have demonstrated significant activity against Gram-negative bacteria like E. coli and Gram-positive bacteria such as S. aureus .
- Anti-inflammatory Effects : The anti-inflammatory properties of this compound class are attributed to their ability to modulate inflammatory pathways. Research has highlighted the potential of pyrazole derivatives in reducing inflammation markers in preclinical models .
- Anticancer Properties : The compound has been investigated for its anticancer potential against various cancer cell lines. Its mechanism often involves inducing apoptosis and inhibiting cell proliferation .
The biological activity of this compound is believed to stem from its ability to bind to specific molecular targets such as enzymes and receptors. This interaction can modulate their activity, leading to various therapeutic effects.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Screening : A study screened various pyrazole derivatives, including this compound, against multiple bacterial strains using the well diffusion method. Results indicated effective inhibition zones comparable to standard antibiotics .
- Anticancer Evaluation : In vitro studies assessed the efficacy of this compound against cancer cell lines (e.g., H460, A549). The results showed that it significantly inhibited cell viability and induced apoptosis .
- Anti-inflammatory Assessment : Inflammatory cytokine levels were measured in treated models, revealing that this compound effectively reduced pro-inflammatory cytokines, suggesting its potential use in inflammatory diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notable Features |
|---|---|---|---|
| 5-amino-1H-pyrazole derivatives | Pyrazole-based | Antimicrobial | Simple structure, diverse substituents |
| Thiophene-pyrazole hybrids | Thiophene + Pyrazole | Antioxidant | Enhanced stability due to thiophene |
| Urea-based pyrazoles | Urea linkage + Pyrazole | Various bioactivities | Potential for drug development |
The uniqueness of this compound lies in its combination of multiple heterocycles which could synergistically enhance its biological activity compared to simpler analogs .
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-23-16-6-3-2-5-14(16)20-17(22)18-11-15(13-7-10-24-12-13)21-9-4-8-19-21/h2-10,12,15H,11H2,1H3,(H2,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGWIJPXWYJKTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC(C2=CSC=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














